molecular formula C8H9NO2 B065613 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 162307-09-7

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No. B065613
CAS RN: 162307-09-7
M. Wt: 151.16 g/mol
InChI Key: ZUMZWQHPSXZHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one” is also known as Vince lactam . It is a versatile chemical intermediate used in organic and medicinal chemistry . It is used as a synthetic precursor for three drugs (approved or in clinical trials) . It is a bicyclic γ-lactam .


Synthesis Analysis

Vince lactam is a versatile intermediate in the synthesis of carbocyclic nucleosides .


Molecular Structure Analysis

The molecular structure of Vince lactam is complex and detailed analysis is required for a complete understanding .


Chemical Reactions Analysis

Vince lactam reacts with various electrophilic reagents to give addition products . It also reacts with m-chloroperoxybenzoic acid (MCPBA) to give the epoxide .


Physical And Chemical Properties Analysis

Vince lactam has a melting point of 54-58 °C (lit.) and a boiling point of 102-106 °C/0.25 mmHg (lit.) . It has a molecular weight of 109.13 .

Mechanism of Action

Target of Action

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, also referred to as Vince lactam , is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been used in the preparation of various therapeutic drugs . The compound’s primary targets include enzymes such as neuraminidase and GABA aminotransferase (GABA-AT) .

Mode of Action

The compound interacts with its targets through various electrophilic reagents . For instance, it reacts with m-chloroperoxybenzoic acid (MCPBA) to give an epoxide . This reaction is highly selective, leading to a range of polyfunctionalised bicyclic systems .

Biochemical Pathways

The compound affects several biochemical pathways. Its reaction with various electrophilic reagents leads to the formation of addition products . These products can further interact with other molecules in the cell, affecting multiple biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific therapeutic drug it is used to produce. For instance, when used in the synthesis of Amino-peramivir, a potent neuraminidase inhibitor, it can help inhibit the spread of influenza virus within the host . Similarly, when used in the synthesis of analogs of 4-amino-5-halopentanoic acids, it can potentially inactivate GABA-AT , which could have implications for the treatment of neurological disorders.

Action Environment

The action, efficacy, and stability of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one can be influenced by various environmental factors. For instance, the compound’s reactions with electrophilic reagents can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Safety and Hazards

Vince lactam has hazard statements H302 - H315 - H318 - H335 - H412 . Precautionary statements include P261 - P273 - P280 - P301 + P312 - P302 + P352 .

Future Directions

Vince lactam is a versatile synthetic building block and its impact on the development of therapeutics is significant . It is used as a synthetic precursor for three drugs (approved or in clinical trials) . Future research and development will likely continue to explore its potential uses in medicinal chemistry.

properties

IUPAC Name

2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMZWQHPSXZHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC(C1=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463257
Record name 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

CAS RN

189098-29-1
Record name 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one were dissolved in acetonitrile (800 ml) and pyridine (161.26 ml) under nitrogen. At 12° C., 104.5 g of acetyl chloride were added dropwise over the course of 2 hours. The mixture was then stirred at room temperature for 4.5 hours. 800 ml of water were added to the mixture, and the acetonitrile was evaporated off in vacuo. The aqueous phase was extracted 3 times with 400 ml of ethyl acetate. The combined org. phases were washed with 1N HCl (400 ml), water (400 ml), saturated NaCl (400 ml), dried with magnesium sulphate and completely evaporated. The residue was taken up in methylene chloride and filtered through silica gel. The filtrate was concentrated and the product was purified by distillation. 107.76 g of product were obtained as a clear liquid. The yield was 71%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
161.26 mL
Type
reactant
Reaction Step Two
Quantity
104.5 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 2
Reactant of Route 2
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 3
Reactant of Route 3
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 4
Reactant of Route 4
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 5
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 6
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.